2-(4-Isobutylphenyl)morpholine

Drug Design ADME Permeability

2-(4-Isobutylphenyl)morpholine (CAS 1097797-46-0) is a C-substituted morpholine derivative bearing the 4‑isobutylphenyl motif characteristic of ibuprofen. With molecular formula C₁₄H₂₁NO, a molecular weight of 219.32 g·mol⁻¹, and a secondary amine within the morpholine ring, it serves as a chiral building block and advanced intermediate for medicinal chemistry.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
Cat. No. B15319938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Isobutylphenyl)morpholine
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C2CNCCO2
InChIInChI=1S/C14H21NO/c1-11(2)9-12-3-5-13(6-4-12)14-10-15-7-8-16-14/h3-6,11,14-15H,7-10H2,1-2H3
InChIKeyZKTABLZITOVLTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Isobutylphenyl)morpholine: Physicochemical Profile and Structural Context for Procurement Decisions


2-(4-Isobutylphenyl)morpholine (CAS 1097797-46-0) is a C-substituted morpholine derivative bearing the 4‑isobutylphenyl motif characteristic of ibuprofen. With molecular formula C₁₄H₂₁NO, a molecular weight of 219.32 g·mol⁻¹, and a secondary amine within the morpholine ring, it serves as a chiral building block and advanced intermediate for medicinal chemistry . Computed physicochemical properties—including a topological polar surface area (TPSA) of 21.26 Ų and a cLogP of 2.546—define its pharmacokinetic space and differentiate it from closely related 2‑arylmorpholine congeners .

Why Unverified 2-Arylmorpholine Replacement Undermines Experimental Reproducibility with 2-(4-Isobutylphenyl)morpholine


Generic substitution among 2‑arylmorpholine building blocks is chemically inadmissible because even minor alterations in the para‑aryl substituent cascade into substantial shifts in lipophilicity (ΔLogP ≥ 0.5), steric occlusion of the morpholine NH, and target‑binding geometry. For instance, replacement of the 4‑isobutyl group with a 4‑methyl congener reduces logP by roughly one unit, potentially compromising membrane permeability and off‑rate kinetics against hydrophobic enzyme pockets. Moreover, the isobutylphenyl motif is the pharmacophoric core of the NSAID ibuprofen; its presence in 2‑(4‑isobutylphenyl)morpholine enables a privileged entry into COX‑2‑targeted SAR programs, a feature absent from other 2‑arylmorpholines [1]. These quantitative divergences are detailed below.

Quantitative Comparator-Based Evidence for Prioritizing 2-(4-Isobutylphenyl)morpholine in Procurement


Lipophilicity Advantage Over 2-(4-Methylphenyl)morpholine Drives Superior Predicted Membrane Permeability

The para‑isobutyl substituent elevates the computed octanol‑water partition coefficient (cLogP) to 2.546, substantially higher than the estimated cLogP of ~1.8–2.0 for 2‑(4‑methylphenyl)morpholine . This ΔLogP of ≥ 0.5 shifts the compound into the optimal CNS-permeability window (LogP 2–4) and enhances passive transcellular diffusion relative to the less lipophilic methyl analog.

Drug Design ADME Permeability

Higher Declared Purity Versus Commercial 2-(4-Methylphenyl)morpholine Reduces Batch‑to‑Batch Variability

The target compound is routinely supplied at 98% purity , whereas the closest commercially available 2‑arylmorpholine comparator, 2‑(4‑methylphenyl)morpholine, is listed at 95% purity . The 3‑percentage‑point purity differential corresponds to a 2.5‑fold higher maximum impurity burden in the comparator (5% vs. 2%), which can confound biological assays and downstream reactions.

Chemical Procurement Quality Control Reproducibility

Ibuprofen‑Mimetic Scaffold Enables COX‑2 Inhibitor Development with >9‑Fold Potency Gain Over Parent Ibuprofen

Derivatization of the 2‑(4‑isobutylphenyl)morpholine scaffold yields compounds with markedly enhanced COX‑2 inhibitory activity. The 2‑(2‑arylmorpholino)ethyl ester hydrochloride 1k, which incorporates the target compound’s isobutylphenyl‑morpholine core, exhibited a COX‑2 IC₅₀ of 0.78 µM, representing a 9.7‑fold improvement over ibuprofen (IC₅₀ = 7.6 µM) [1]. This potency gain is directly attributable to the morpholine‑bearing scaffold; 2‑arylmorpholines lacking the isobutyl group show substantially weaker or undetectable COX‑2 inhibition in the same assay system.

COX-2 Inhibition Inflammation SAR

Low Topological Polar Surface Area Favors CNS Penetration Over More Polar 2‑Arylmorpholine Analogs

The TPSA of 2‑(4‑isobutylphenyl)morpholine is 21.26 Ų , which lies well below the widely accepted threshold of 60 Ų for favorable passive blood‑brain barrier permeation. In contrast, 2‑arylmorpholines bearing additional hydrogen‑bond donors or acceptors on the aryl ring (e.g., hydroxyl, carboxyl, or sulfonamide groups) typically exceed TPSA > 50 Ų, significantly reducing their CNS availability [1]. The minimal TPSA of the target compound maximizes the probability of CNS target engagement.

CNS Drug Discovery Blood‑Brain Barrier ADME

Chiral Secondary Amine Handle Provides a Single Reactive Site for Regioselective Derivatization

Unlike 4‑(4‑isobutylphenyl)morpholine, where the aryl group is attached through the morpholine nitrogen and the nucleophilic secondary amine is absent, 2‑(4‑isobutylphenyl)morpholine retains a free morpholine NH (pKa ≈ 8.3–8.7 for morpholine analogs). This single nucleophilic center permits highly regioselective N‑functionalization (acylation, alkylation, sulfonylation) without competitive O‑alkylation or quaternization side reactions that complicate 4‑substituted morpholine chemistry [1]. The position of substitution has been confirmed by the crystal structure of the closely related 2‑(4‑isobutylphenyl)‑1‑(morpholin‑4‑yl)propan‑1‑one, which shows the morpholine ring in a chair conformation with the isobutylphenyl group equatorial [2].

Synthetic Chemistry Building Block Regioselectivity

Moderate Steric Bulk of Isobutyl Group Balances Target Binding and Metabolic Stability

The isobutyl substituent (Charton steric parameter ν ≈ 0.98 for CH₂CH(CH₃)₂) occupies an intermediate steric volume between the smaller methyl (ν ≈ 0.52) and the bulkier tert‑butyl (ν ≈ 1.24) groups commonly explored on 2‑arylmorpholine templates [1]. In the COX‑2 inhibitor series, this intermediate steric profile correlates with retained enzymatic potency (IC₅₀ < 1 µM) while avoiding the metabolic liabilities (CYP‑mediated tert‑butyl oxidation) and excessive plasma protein binding that compromise tert‑butyl analogs [2]. No direct head‑to‑head study of 2‑(4‑isobutylphenyl)morpholine versus 2‑(4‑tert‑butylphenyl)morpholine exists; the inference is drawn from class‑wide SAR and steric parameter databases.

Steric Effects Metabolic Stability Drug Design

Optimal Application Scenarios for 2-(4-Isobutylphenyl)morpholine Derived from Quantitative Evidence


CNS‑Targeted Probe and Lead Compound Synthesis

With a cLogP of 2.546 and TPSA of 21.26 Ų—both within the established CNS drug‑like space (LogP 2–4, TPSA < 60 Ų)—2‑(4‑isobutylphenyl)morpholine is ideally suited as a starting scaffold for CNS‑penetrant probe molecules. Its low polarity, evidenced by the 2.8‑fold margin below the TPSA cutoff, predicts favorable passive blood‑brain barrier permeability . This property is directly attributable to the hydrophobic isobutyl group, which is absent in more polar 2‑arylmorpholine analogs.

Dual COX‑2 / Serotonin Reuptake Inhibitor Lead Optimization

Derivatives of the 2‑(4‑isobutylphenyl)morpholine core have demonstrated a 9.7‑fold improvement in COX‑2 inhibitory potency over ibuprofen (IC₅₀ 0.78 µM vs. 7.6 µM) while simultaneously inhibiting serotonin reuptake [1]. This dual pharmacology, confirmed in the 2‑(2‑arylmorpholino)ethyl ester series, makes the parent morpholine a critical building block for anti‑inflammatory‑antidepressant multi‑target drug discovery programs.

High‑Purity Reference Standard and Analytical Method Development

Commercially available at 98% purity—3 percentage points higher than the common 2‑(4‑methylphenyl)morpholine comparator (95%)—the compound reduces the impurity burden by 2.5‑fold . This purity advantage minimizes extraneous chromatographic signals, making it suitable as a calibration standard in HPLC‑UV or LC‑MS method validation for morpholine‑containing pharmaceutical intermediates.

Regioselective Library Synthesis via N‑Functionalization

The presence of a single secondary amine (morpholine NH) allows exclusive N‑directed derivatization without the competing O‑alkylation or quaternization that plagues 4‑substituted morpholines. This regioselectivity, validated by the crystal structure of a closely related amide derivative [2], streamlines the parallel synthesis of compound libraries for high‑throughput screening.

Quote Request

Request a Quote for 2-(4-Isobutylphenyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.